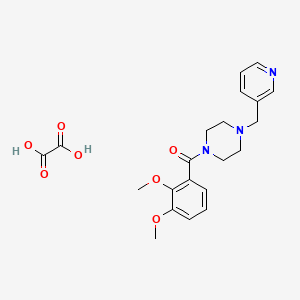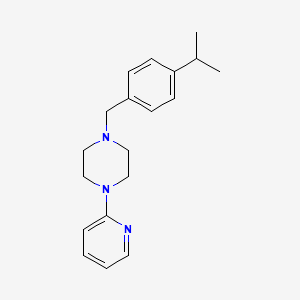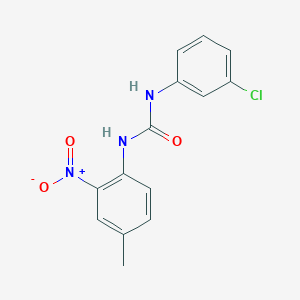
5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as AAPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and yields a high purity product. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has poor solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, which can make it challenging to design experiments.
Future Directions
There are several future directions for the study of 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the development of novel drugs for the treatment of cancer, viral infections, and inflammatory diseases. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has shown promising results in preclinical studies and may be a viable candidate for further development. Another potential direction is the investigation of the mechanism of action of 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Understanding how 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its anti-inflammatory, anti-tumor, and anti-viral effects may lead to the development of more effective drugs. Finally, the development of new synthesis methods for 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may improve its solubility and make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction between 1-adamantylamine and chalcone in the presence of acetic acid. The reaction yields 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a white crystalline solid, which can be purified using recrystallization. The synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been used in the development of novel drugs for the treatment of cancer, viral infections, and inflammatory diseases.
properties
IUPAC Name |
5-(1-adamantyl)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-18-9-17(20-21(18)16-4-2-1-3-5-16)19-10-13-6-14(11-19)8-15(7-13)12-19/h1-5,13-15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVBDJAAMGVVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C(=O)C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387249 |
Source


|
| Record name | 5-(1-adamantyl)-2-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6075-80-5 |
Source


|
| Record name | 5-(1-adamantyl)-2-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5225793.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-fluorobenzoyl)oxime hydrochloride](/img/structure/B5225807.png)


![N~1~-ethyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225849.png)


![N-(3,4-dichlorophenyl)-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B5225860.png)

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5225878.png)
![1-{[benzyl(ethyl)amino]methyl}-2-naphthol](/img/structure/B5225882.png)
![1-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225896.png)
![5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid](/img/structure/B5225899.png)
![butyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5225901.png)